1,3-Dihydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine class. It is characterized by a fused bicyclic structure containing both benzene and diazepine rings. The compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the central nervous system.
The synthesis of 1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors under acidic conditions.
Technical Details:
The molecular formula of 1,3-dihydro-2H-1,5-benzodiazepin-2-one is with a molecular weight of approximately 236.27 g/mol. The structure includes:
Key structural data include:
1,3-Dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions typical for benzodiazepines:
Technical Details:
These reactions are significant for modifying the compound's pharmacological properties and enhancing its therapeutic efficacy.
The mechanism of action for compounds like 1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves modulation of neurotransmitter systems in the brain:
Studies have shown that derivatives of benzodiazepines can exhibit varying affinities for GABA_A receptor subtypes, influencing their therapeutic profiles .
1,3-Dihydro-2H-1,5-benzodiazepin-2-one exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for determining handling protocols and storage conditions .
The applications of 1,3-dihydro-2H-1,5-benzodiazepin-2-one primarily lie in medicinal chemistry:
The core scaffold, 1,3-dihydro-2H-1,5-benzodiazepin-2-one (C₉H₈N₂O), derives its IUPAC name from the fusion of a benzene ring with a seven-membered diazepine heterocycle. The prefix "1,3-dihydro" indicates saturation at the 1 and 3 positions, while "2-one" specifies a ketone at position 2 [1]. Substituents are denoted by locants indicating their attachment points:
Table 1: IUPAC Nomenclature of Key Derivatives
Compound | Molecular Formula | Molecular Weight |
---|---|---|
1,3-Dihydro-2H-1,5-benzodiazepin-2-one (core scaffold) | C₉H₈N₂O | 160.18 |
1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one | C₁₅H₁₂N₂O₂ | 252.27 |
1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | C₁₀H₁₀N₂O | 174.20 |
4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | C₁₅H₁₂N₂O | 236.27 |
Positional isomerism in benzodiazepines arises from variations in nitrogen placement and ring saturation. The 1,5-benzodiazepinone system differs fundamentally from its 1,4-counterpart:
Table 2: Structural Comparison of 1,5- vs. 1,4-Benzodiazepinones
Feature | 1,5-Benzodiazepin-2-ones | 1,4-Benzodiazepin-2-ones |
---|---|---|
Nitrogen positions | N1, N5 | N1, N4 |
Representative derivative | 4-Methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | 7-Chloro-5-phenyl-1,4-benzodiazepin-2-one |
Ring conformation | Boat-like, C3 out-of-plane | Flatter saddle conformation |
C=O IR stretch (cm⁻¹) | ~1665 | ~1680 |
Tautomerism in 1,5-benzodiazepin-2-ones is governed by substituents at C3 and C4, which modulate electron delocalization and ring strain:
Conformational dynamics further influence tautomerism. The seven-membered ring adopts P or M conformers separated by energy barriers of 10–15 kcal/mol, with electron-withdrawing C4 substituents favoring the P conformer due to reduced steric strain [5] [9].
Table 3: Tautomeric Thermodynamics in Substituted Derivatives
Substituent | Preferred Tautomer | Energy Difference (kcal/mol) | Method |
---|---|---|---|
None (parent scaffold) | Keto | +8.0 (enol disfavored) | B3LYP/6-311G(d,p) |
4-(2-Hydroxyphenyl) | Keto (90%) | +1.5 | DFT solvation model |
4-(Thiophen-2-yl) | Enol (65%) | -2.3 | LPNO-CEPA/def2-TZVPP |
1-[(2,5-Dimethylphenyl)methyl] | Keto | +5.5 | B3LYP/6-311++G(d,p) |
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8